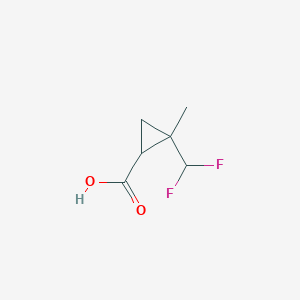

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves introducing the difluoromethyl group onto the cyclopropane ring. Various methods exist, including metal-based processes and radical chemistry. Researchers have developed difluoromethylation reagents to facilitate this transformation. Additionally, recent advances allow site-selective installation of CF₂H onto large biomolecules like proteins .

Physical and Chemical Properties Analysis

科学的研究の応用

Identification of Ethylene Precursors in Plants

The compound 1-(malonylamino)cyclopropane-1-carboxylic acid was identified as a major conjugate of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid in light-grown wheat leaves. This conjugate's natural occurrence was confirmed in wilted wheat leaves, highlighting the importance of cyclopropane carboxylic acid derivatives in plant biology (Hoffman, Yang, & McKeon, 1982).

Chemical Reactivity and Inhibition of ACC Deaminase

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), due to the increased reactivity of its cyclopropyl functionality, is a focus of study for its interaction with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC undergoes specific-base catalysis under near-physiological conditions, decomposing primarily into 3-fluoro-2-oxobut-3-enoic acid. It also acts as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015).

Applications in Synthesis and Functionalization

CpFluor, a bench-stable fluorination reagent, has been developed for the deoxyfluorination of carboxylic acids, enabling the efficient transformation of various carboxylic acids to corresponding acyl fluorides under neutral conditions. This method showcases the role of cyclopropane carboxylic acid derivatives in facilitating the synthesis of acyl fluorides and amides (Wang et al., 2021).

Biological Activity and Enzyme Inhibition

1-Aminocyclopropane-1-carboxylic acid is a key precursor to ethylene, with research suggesting its potential role as a signaling molecule independent of ethylene biosynthesis. This underscores the significance of cyclopropane carboxylic acids in regulating plant development and pathogen virulence (Polko & Kieber, 2019).

特性

IUPAC Name |

2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQTVZTEQQCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2644645.png)

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

![N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2644662.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)